

An In-depth Technical Guide to 1-Iodo-2-methoxyethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Iodo-2-methoxyethane**

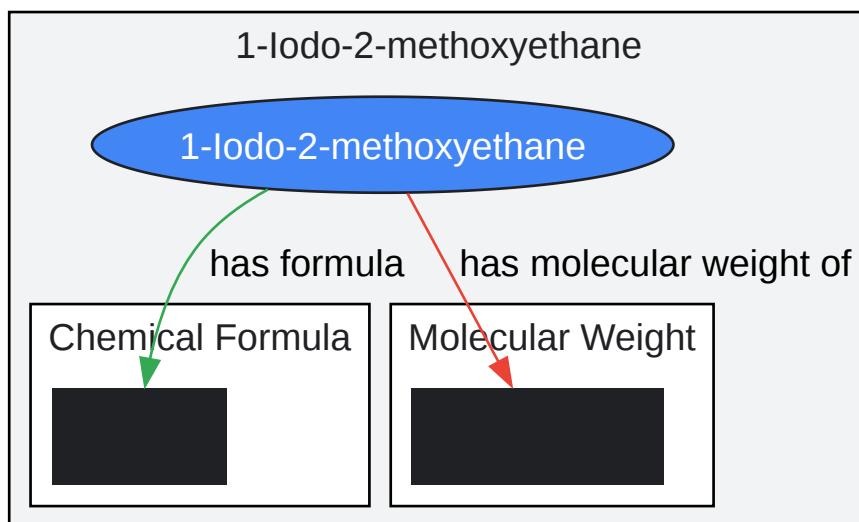
Cat. No.: **B1294300**

[Get Quote](#)

This guide provides a comprehensive overview of the fundamental physicochemical properties of **1-Iodo-2-methoxyethane**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

1-Iodo-2-methoxyethane is an organic compound featuring both an ether and a haloalkane functional group.^[1] Its core molecular and physical data are summarized below.


Property	Value	Source
Molecular Formula	C ₃ H ₇ IO	[2][3]
Molecular Weight	185.99 g/mol	[2][3]
IUPAC Name	1-iodo-2-methoxyethane	[2][4]
CAS Number	996-21-4	[2]
Physical State	Liquid	[4]
Appearance	Colorless to light yellow clear liquid	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of similar iodoalkanes often involve the Finkelstein reaction. This reaction facilitates the conversion of chloro- or bromo-alkanes into iodoalkanes using a solution of sodium iodide in acetone. While specific protocols for **1-Iodo-2-methoxyethane** are proprietary to various chemical suppliers, a general methodology can be inferred from the synthesis of analogous compounds.

A representative protocol for a Finkelstein reaction would involve:

- Dissolving the corresponding chloro- or bromo-precursor in anhydrous acetone.
- Adding a molar excess of sodium iodide to the solution.
- Refluxing the mixture for a specified period, typically several hours, to allow for the halogen exchange to proceed to completion.
- Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride or sodium bromide is removed by filtration.
- The acetone is then removed from the filtrate under reduced pressure.
- The resulting crude product is purified, often through distillation or column chromatography, to yield the final iodoalkane.

[Click to download full resolution via product page](#)

Caption: Relationship between the compound name, its chemical formula, and molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4296-15-5: 1-iodo-2-methoxyethane | CymitQuimica [cymitquimica.com]
- 2. 1-iodo-2-methoxyethane | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-iodo-2-methoxyethane | 996-21-4 | Benchchem [benchchem.com]
- 4. 1-iodo-2-methoxyethane | 4296-15-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-iodo-2-methoxyethane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294300#1-iodo-2-methoxyethane-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com